molecular formula C11H21N B2733302 Cyclobutyl(cyclohexyl)methanamine CAS No. 1337610-10-2

Cyclobutyl(cyclohexyl)methanamine

Cat. No.: B2733302
CAS No.: 1337610-10-2
M. Wt: 167.296
InChI Key: LOXLLFUOQXHVBF-UHFFFAOYSA-N
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Description

This compound consists of a cyclobutyl group and a cyclohexyl group attached to a methanamine moiety, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(cyclohexyl)methanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclobutyl cyclohexyl ketone with methylamine, followed by the reduction of the resulting imine. Typical reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of fixed bed reactors and ruthenium catalysis. The process conditions for hydrogenation reactions typically include temperatures ranging from 80 to 120 degrees Celsius and pressures between 1 to 5 MPa .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(cyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl(cyclohexyl)carboxylic acid, while reduction may produce cyclobutyl(cyclohexyl)methanol.

Scientific Research Applications

Cyclobutyl(cyclohexyl)methanamine has diverse applications in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclobutyl(cyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclobutyl(cyclohexyl)methanamine can be compared with other similar compounds, such as:

    Cyclohexylamine: A simpler amine with a cyclohexyl group, commonly used in organic synthesis and industrial applications.

    Cyclobutylamine: An amine with a cyclobutyl group, used in various chemical reactions and as a building block in organic synthesis.

    Cyclohexylmethylamine: An amine with a cyclohexyl and a methyl group, used in the synthesis of pharmaceuticals and other organic compounds.

The uniqueness of this compound lies in its combination of cyclobutyl and cyclohexyl groups, which imparts distinct chemical and physical properties compared to its simpler counterparts .

Properties

IUPAC Name

cyclobutyl(cyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXLLFUOQXHVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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